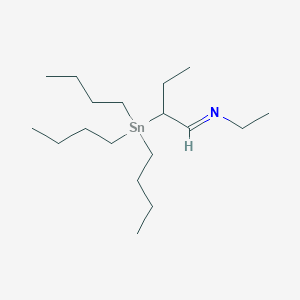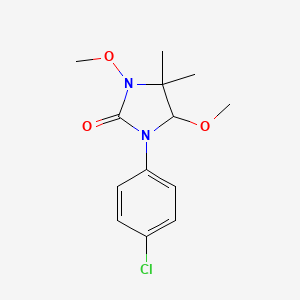
2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of two chlorine atoms, an ethoxy group, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethoxy-4-methylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-methylphenol: Similar in structure but lacks the ethoxy group.
2,6-Dichloro-4-ethoxyphenol: Similar but with a phenol ring instead of a cyclohexa-2,5-dien-1-one ring.
4-Ethoxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms.
Uniqueness
2,6-Dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine atoms and an ethoxy group on the cyclohexa-2,5-dien-1-one ring makes it a versatile compound for various synthetic and research purposes.
属性
CAS 编号 |
61306-42-1 |
|---|---|
分子式 |
C9H10Cl2O2 |
分子量 |
221.08 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O2/c1-3-13-9(2)4-6(10)8(12)7(11)5-9/h4-5H,3H2,1-2H3 |
InChI 键 |
ZFKQQRQGDYOSGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(C=C(C(=O)C(=C1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
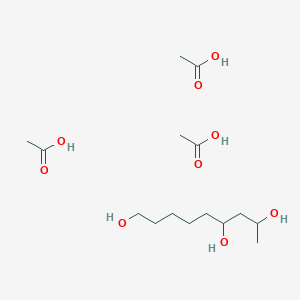
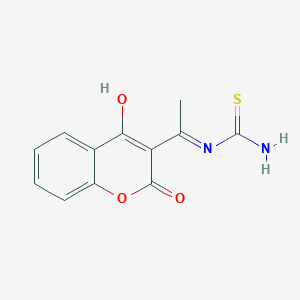
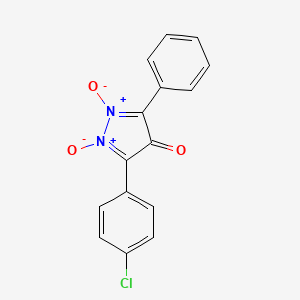
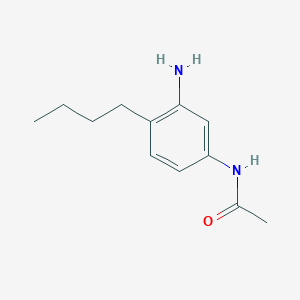
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
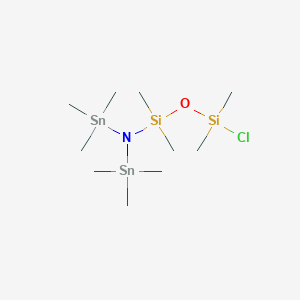
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
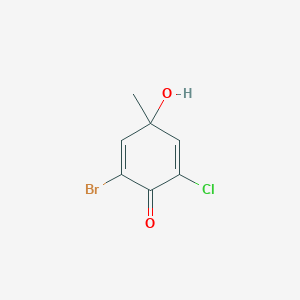

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
